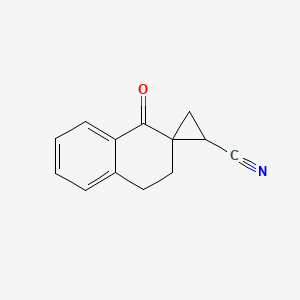

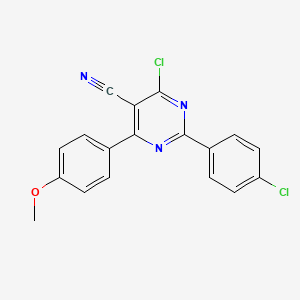

![molecular formula C16H15N3O B3036859 4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole CAS No. 400083-26-3](/img/structure/B3036859.png)

4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-[(benzyloxy)methyl]-2-hydroxybenzaldehyde (a precursor) with various aminophenol derivatives. The resulting Schiff base ligands are then complexed with transition metal ions (such as Co(II), Ni(II), Cu(II), and Zn(II)) in a 1:1 molar ratio. The coordination occurs via the nitrogen of the azomethine group and deprotonated phenolic oxygen atoms (ONO) . Various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) confirm the structure of the synthesized complexes.

Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole belongs to the triazole family, a class of compounds that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazole derivatives, including 1H-1,2,3-triazoles, have been extensively studied and employed in the development of new drugs owing to their broad range of biological activities. These compounds have demonstrated potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral applications, among others. Their structural versatility allows for various modifications, offering a rich landscape for the exploration of new therapeutic agents (Ferreira et al., 2013).

Applications in Various Industries

Apart from their significant role in medicinal chemistry, triazole derivatives, including the 1,2,3- and 1,2,4- variants, find applications in a plethora of industries. These compounds are integral in the formulation of optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their low toxicity profile further enhances their applicability in various domains, including engineering, metallurgy, and agriculture (Parchenko, 2019).

Synthetic Routes and Biological Importance

The synthesis of 1,4-disubstituted 1,2,3-triazoles, a category to which 4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole belongs, is of significant interest due to the compound's stability and biological relevance. These triazoles are known for their stable aromatic nature and resistance to degradation in various conditions, making them suitable candidates for drug discovery and other applications. Their ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets enhances their significance in pharmaceutical chemistry (Kaushik et al., 2019).

properties

IUPAC Name |

1-phenyl-4-(phenylmethoxymethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-3-7-14(8-4-1)12-20-13-15-11-19(18-17-15)16-9-5-2-6-10-16/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHGZGRFYITAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B3036776.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036782.png)

![1-[3-Chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036783.png)

![4-(3-chloro-1-benzothiophen-2-yl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B3036790.png)

![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3036794.png)

![4-(Benzylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3036796.png)

![(Z)-3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B3036797.png)